molecular formula C16H16O7 B7943513 302.29 (Anhydrous)

302.29 (Anhydrous)

Cat. No.: B7943513
M. Wt: 320.29 g/mol
InChI Key: LGXJYAQCRCHDMY-MELYUZJYSA-N
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Description

The compound with a molecular weight of 302.29 (Anhydrous) is known as Hematoxylin Monohydrate. Hematoxylin is a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is widely used in histology and pathology for staining cell nuclei.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hematoxylin can be synthesized through the oxidation of hematoxylin to hematein, followed by the reduction back to hematoxylin. The process involves the use of oxidizing agents such as sodium periodate or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of hematoxylin involves the extraction of the compound from the heartwood of the logwood tree. The wood is chipped and boiled in water to extract the dye, which is then purified through crystallization.

Chemical Reactions Analysis

Types of Reactions

Hematoxylin undergoes various chemical reactions, including:

    Oxidation: Hematoxylin can be oxidized to hematein, which is the active staining agent.

    Reduction: Hematein can be reduced back to hematoxylin.

    Substitution: Hematoxylin can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Sodium periodate, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Solvents: Water, ethanol, methanol.

Major Products Formed

    Hematein: Formed through the oxidation of hematoxylin.

    Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Hematoxylin is extensively used in scientific research, particularly in the fields of histology and pathology. Its primary application is in the staining of cell nuclei in tissue sections, which helps in the visualization of cellular structures under a microscope. Hematoxylin is also used in the study of cell morphology, cell cycle analysis, and the identification of pathological changes in tissues.

Mechanism of Action

Hematoxylin exerts its staining effect through its interaction with nuclear chromatin. The compound binds to the negatively charged phosphate groups of nucleic acids, resulting in a blue-purple coloration of the cell nuclei. This staining is enhanced by the use of mordants such as aluminum salts, which form a complex with hematoxylin and increase its affinity for nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Eosin: Another commonly used histological stain that complements hematoxylin by staining cytoplasmic components.

    Methylene Blue: A basic dye used for staining acidic tissue components.

    Safranin: A counterstain used in combination with hematoxylin for differential staining.

Uniqueness

Hematoxylin is unique due to its specific affinity for nuclear chromatin and its ability to provide clear and distinct staining of cell nuclei. This makes it an invaluable tool in histological and pathological studies, allowing for the detailed examination of cellular structures and the identification of abnormalities.

Properties

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6.H2O/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20;/h1-4,13,17-21H,5-6H2;1H2/t13-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXJYAQCRCHDMY-MELYUZJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEMATOXYLIN
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Hematoxylin
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Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEMATOXYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20455
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.
Details HIKINO ET AL; PLANTA MED 31(3) 214 (1977)
Record name HEMATOXYLIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

517-28-2
Record name HEMATOXYLIN
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-
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Record name Haematoxylin
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Record name HEMATOXYLIN
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Melting Point

212 to 248 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEMATOXYLIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20455
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

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